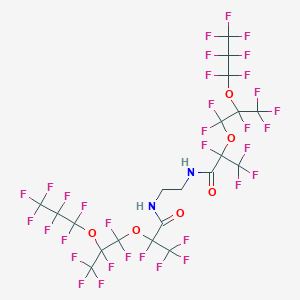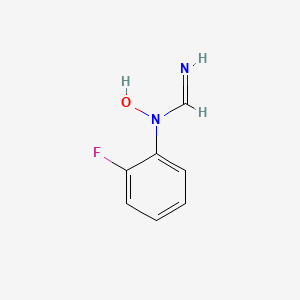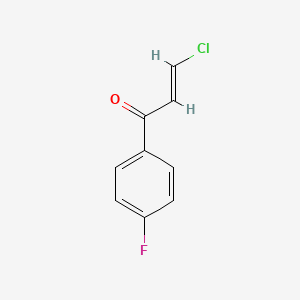![molecular formula C22H34O3 B13422403 [(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)
[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Oxidation: Introduction of the 3-oxo group through selective oxidation.
Cyclization: Formation of the cyclopenta[a]phenanthrene core via intramolecular cyclization reactions.
Esterification: Attachment of the propanoate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of the 3-oxo group to a hydroxyl group.
Substitution: Substitution reactions at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroids.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of [(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A well-known steroid with a similar core structure but different functional groups.
Estradiol: Another steroid with a similar backbone but distinct functional groups and biological activities.
Progesterone: Shares the cyclopenta[a]phenanthrene core but has different substituents and functions.
Uniqueness
[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H34O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h14,16-19H,4-13H2,1-3H3/t14?,16-,17-,18-,19-,21-,22?/m0/s1 |
Clé InChI |
XTAARPJDFFXHGH-QOGQWRJZSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1CC[C@@H]2C1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)

![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)




![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
